D-SERINE BENZYL ESTER PTSA D-SERINE BENZYL ESTER PTSA
Brand Name: Vulcanchem
CAS No.: 133099-80-6
VCID: VC0136813
InChI: InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10)/t9-;/m1./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N
Molecular Formula: C17H21NO6S
Molecular Weight: 367.4 g/mol

D-SERINE BENZYL ESTER PTSA

CAS No.: 133099-80-6

Cat. No.: VC0136813

Molecular Formula: C17H21NO6S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

D-SERINE BENZYL ESTER PTSA - 133099-80-6

Specification

CAS No. 133099-80-6
Molecular Formula C17H21NO6S
Molecular Weight 367.4 g/mol
IUPAC Name benzyl (2R)-2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10)/t9-;/m1./s1
Standard InChI Key AKSVYZARYSSXSL-SBSPUUFOSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CO)N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator